molecular formula C25H24N6O B11329332 1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No.: B11329332
M. Wt: 424.5 g/mol
InChI Key: PAHYJILONHXFEG-UHFFFAOYSA-N
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Description

3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amino group, as well as a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Mechanism of Action

The mechanism of action of 3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases, leading to the suppression of cell proliferation and induction of apoptosis .

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-phenylurea

InChI

InChI=1S/C25H24N6O/c1-17-8-10-20(11-9-17)28-23-16-24(27-18(2)26-23)29-21-12-14-22(15-13-21)31-25(32)30-19-6-4-3-5-7-19/h3-16H,1-2H3,(H2,30,31,32)(H2,26,27,28,29)

InChI Key

PAHYJILONHXFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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